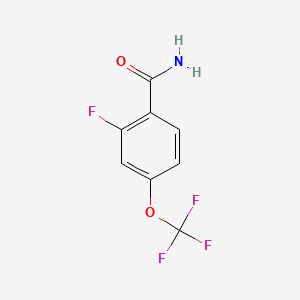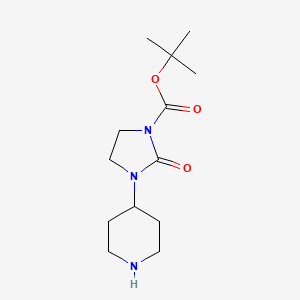
1-Boc-3-((6-溴吡啶-3-基)氧基)氮杂环丁烷
描述
科学研究应用
药物化学中的合成和多样化
1-Boc-3-((6-溴吡啶-3-基)氧基)氮杂环丁烷用于合成新型杂环氨基酸衍生物,这在药物化学中具有重要意义。Gudelis 等人 (2023 年) 的一项研究证明了这些含有氮杂环丁烷和氧杂环丁烷环的衍生物的合成,显示了它们在使药理化合物多样化方面的潜力 (Gudelis 等人,2023 年)。
在组合化学中的应用
该化合物已用于开发组合化学的新支架。Schramm 等人 (2010 年) 详细阐述了正交 N 保护 (Boc 和 Cbz) 4-(1,2,3-三唑-4-基)-取代的 3-氨基哌啶的制备,表明氮杂环丁烷衍生物在该领域的广泛适用性 (Schramm 等人,2010 年)。
药物发现中的自由基加成法
Mini 反应,一种自由基加成法,已被用于将氮杂环丁烷引入用于药物发现的杂芳香族体系中。Duncton 等人 (2009 年) 证明了这一过程,显示了氮杂环丁烷衍生物在修饰药物化合物中的多功能性 (Duncton 等人,2009 年)。
抗菌剂
包括与 1-Boc-3-((6-溴吡啶-3-基)氧基)氮杂环丁烷相似的氮杂环丁烷衍生物已被合成并评估其抗菌性能。Frigola 等人 (1994 年) 的一项研究探讨了 7-氮杂环丁基喹诺酮作为抗菌剂的合成和生物活性 (Frigola 等人,1994 年)。
氟化 β-氨基酸的合成
该化合物还被用于合成氟化 β-氨基酸,如 Van Hende 等人 (2009 年) 所示。他们成功合成了 1-Boc-3-氟氮杂环丁烷-3-羧酸,展示了该化合物在创造新型氨基酸中的用途 (Van Hende 等人,2009 年)。
作用机制
Target of Action
It is often used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be related to this process.
Mode of Action
Given its use in suzuki–miyaura cross-coupling reactions , it can be inferred that it may interact with its targets through this mechanism. This reaction involves the formation of a carbon-carbon bond, which is catalyzed by a transition metal, typically palladium .
Biochemical Pathways
Considering its role in suzuki–miyaura cross-coupling reactions , it can be inferred that it may influence pathways involving carbon-carbon bond formation.
Result of Action
Given its role in suzuki–miyaura cross-coupling reactions , it can be inferred that it may facilitate the formation of carbon-carbon bonds, which could have various effects at the molecular and cellular level depending on the specific context.
Action Environment
It is known that the suzuki–miyaura cross-coupling reaction, in which this compound is often used, is generally environmentally benign and tolerant of a variety of functional groups . This suggests that the compound’s action may be relatively stable under a range of environmental conditions.
生化分析
Biochemical Properties
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering its conformation .
Cellular Effects
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the phosphorylation status of key signaling proteins, leading to changes in downstream signaling events. Additionally, it can modulate the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine involves its interaction with biomolecules at the molecular level. It can bind to specific proteins or enzymes, leading to their inhibition or activation. This binding can result in conformational changes in the target protein, affecting its activity. Furthermore, 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine remains stable under certain conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways without causing toxicity. At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production or utilization of metabolites. These interactions can have significant effects on cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine within tissues can also influence its overall biological activity .
Subcellular Localization
1-Boc-3-((6-bromopyridin-3-YL)oxy)azetidine exhibits specific subcellular localization, which can affect its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell. This localization is important for its interaction with target biomolecules and its overall biological activity .
属性
IUPAC Name |
tert-butyl 3-(6-bromopyridin-3-yl)oxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3/c1-13(2,3)19-12(17)16-7-10(8-16)18-9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDRMMHRSSNZPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
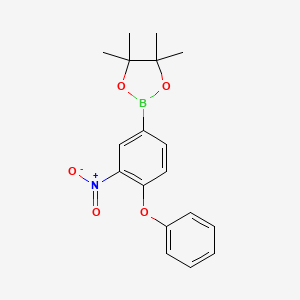
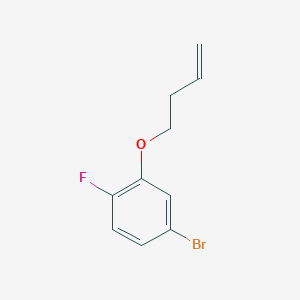
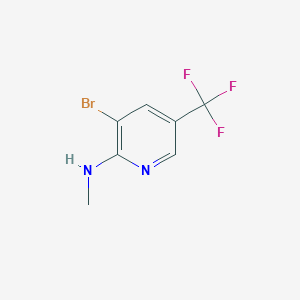

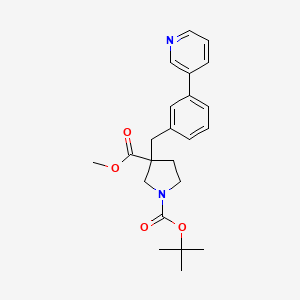

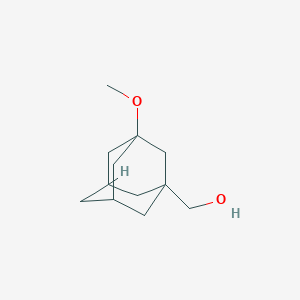
![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)

![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)

